molecular formula C10H8FNO3S B6247504 4-aminonaphthalen-1-yl sulfurofluoridate CAS No. 2411240-53-2

4-aminonaphthalen-1-yl sulfurofluoridate

Cat. No.: B6247504
CAS No.: 2411240-53-2
M. Wt: 241.2
InChI Key:
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Description

4-Aminonaphthalen-1-yl sulfurofluoridate is an organic compound that features a naphthalene ring substituted with an amino group at the 4-position and a sulfurofluoridate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminonaphthalen-1-yl sulfurofluoridate typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group in 4-nitronaphthalene is reduced to an amino group, yielding 4-aminonaphthalene.

    Sulfurylation: The amino group is then reacted with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfurofluoridate group.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Specific catalysts may be used to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Aminonaphthalen-1-yl sulfurofluoridate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfurofluoridate group can be reduced to a sulfonate group.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nitrous acid (HNO2) for diazotization, followed by coupling with phenols or amines.

Major Products

    Oxidation: 4-Nitronaphthalen-1-yl sulfurofluoridate.

    Reduction: 4-Aminonaphthalen-1-yl sulfonate.

    Substitution: Various azo compounds depending on the coupling partner.

Scientific Research Applications

4-Aminonaphthalen-1-yl sulfurofluoridate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-aminonaphthalen-1-yl sulfurofluoridate exerts its effects involves:

    Molecular Targets: The amino group can interact with various biological targets, such as enzymes and receptors.

    Pathways: The compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminonaphthalen-1-ol: Similar structure but with a hydroxyl group instead of a sulfurofluoridate group.

    4-Aminonaphthalen-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfurofluoridate group.

Uniqueness

4-Aminonaphthalen-1-yl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical reactivity and potential applications not shared by its analogs. This group can participate in unique substitution and redox reactions, making the compound valuable in specialized synthetic and industrial processes.

Properties

CAS No.

2411240-53-2

Molecular Formula

C10H8FNO3S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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